1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol
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Overview
Description
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a propan-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol typically involves the reaction of piperazine with cyclopropylsulfonyl chloride, followed by the introduction of the propan-2-ol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of new antidepressants and antipsychotics.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol involves its interaction with biological targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The cyclopropylsulfonyl group may enhance the compound’s binding affinity and selectivity for specific targets, while the propan-2-ol moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Synthesized as potential antifungal agents.
Uniqueness
1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)propan-2-ol is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct chemical and biological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3S/c1-9(13)8-11-4-6-12(7-5-11)16(14,15)10-2-3-10/h9-10,13H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSKWJYRODCPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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